Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside

Description

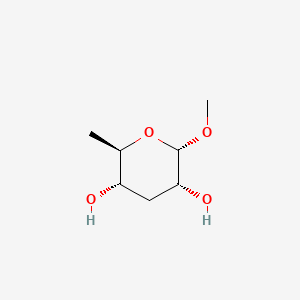

Methyl 3,6-dideoxy-α-D-ribo-hexopyranoside is a deoxy sugar derivative characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of its pyranose ring. Its stereochemical configuration (α-D-ribo) is defined by the axial orientation of the C-4 hydroxyl group and equatorial positions of other substituents . This compound is synthetically accessible via methods such as partial deoxygenation of methyl β-D-quinovopyranoside or displacement of chlorosulfate intermediates with nucleophiles like bromide or azide . Notably, it serves as a precursor to paratose (3,6-dideoxy-D-ribo-hexose), a component of bacterial lipopolysaccharides .

Properties

CAS No. |

31899-66-8 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2S,3R,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7+/m1/s1 |

InChI Key |

DRIBCYZSKHETPK-UCROKIRRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]([C@H](O1)OC)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Sequential Deoxygenation via Tosylation and Reduction

A foundational approach involves the sequential substitution of hydroxyl groups at C3 and C6 with subsequent reduction. Starting from methyl α-D-glucopyranoside, selective protection of C2 and C4 hydroxyls using benzylidene acetalization ensures reactivity at C3 and C6. Tosylation of the primary C6 hydroxyl with p-toluenesulfonyl chloride in pyridine yields the 6-O-tosyl derivative, which undergoes reductive cleavage with lithium aluminium hydride (LiAlH4) to afford methyl 6-deoxy-α-D-glucopyranoside in ~85% yield. Subsequent mesylation of the C3 hydroxyl with methanesulfonyl chloride, followed by LiAlH4-mediated reduction, achieves 3-deoxygenation, culminating in the target compound. This method’s efficacy is contingent upon precise temperature control (0–5°C during tosylation) and anhydrous conditions to prevent hydrolysis.

Nitro Group Intermediate Pathway

An alternative route leverages nitro group incorporation as a transient functional group. Methyl 6-deoxy-α-D-glucopyranoside is treated with nitric acid in acetic anhydride to install a nitro group at C3, forming methyl 3,6-dideoxy-3-nitro-α-D-glucopyranoside. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, yielding methyl 3-amino-3,6-dideoxy-α-D-glucopyranoside. Deamination via diazotization with nitrous acid (HNO2) and subsequent reduction with sodium borohydride (NaBH4) eliminates the amino group, furnishing the 3,6-dideoxy product. This pathway, while lengthier, offers superior stereochemical fidelity, with an overall yield of 32% after purification.

Dichloro Intermediate and Dechlorination

A less conventional but efficient method involves dichlorination at C3 and C6. Methyl α-D-glucopyranoside is treated with thionyl chloride (SOCl2) in dimethylformamide (DMF), selectively substituting C3 and C6 hydroxyls with chlorine to form methyl 3,6-dichloro-3,6-dideoxy-α-D-ribo-hexopyranoside. Catalytic hydrogenolysis (H2, Ra-Ni) in ethanol removes the chlorine atoms, yielding the desired deoxy product. This single-step deoxygenation strategy achieves a 68% yield but requires rigorous exclusion of moisture to prevent side reactions.

Reaction Optimization and Mechanistic Considerations

Temperature and Solvent Effects

The tosylation-reduction method’s success depends on maintaining subambient temperatures (0–5°C) during tosylation to minimize polysubstitution. Anhydrous tetrahydrofuran (THF) is preferred for LiAlH4 reductions due to its ability to solubilize both the reagent and substrate while suppressing protonolysis. In contrast, the nitro pathway necessitates polar aprotic solvents (e.g., DMF) to stabilize the nitro intermediate during nitration.

Stereochemical Outcomes and Byproduct Formation

The stereochemical integrity at C3 and C4 is vulnerable during mesylation and elimination steps. For instance, incomplete reduction of the 3-O-mesyl intermediate can yield the 3,4-ene derivative, methyl 3,6-dideoxy-α-D-erythro-hex-3-enopyranoside, necessitating chromatographic separation. Similarly, over-hydrogenation in the dichloro route may lead to epimerization at C2, detectable via $$^{13}\text{C}$$ NMR (C2 shift: δ 72.1 → 70.3 ppm).

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product exhibits distinct $$^{1}\text{H}$$ NMR signals: H-1 resonates as a doublet at δ 4.75 ppm ($$J{1,2a}$$ = 4.3 Hz), confirming the α-anomeric configuration. The absence of H-3 and H-6 protons (δ 3.4–3.8 ppm) verifies deoxygenation, while H-2a and H-2e appear as a diastereotopic pair at δ 2.23 (dd, $$J{2e,2a}$$ = 15.1 Hz) and δ 2.04 (dt, $$J_{2a,3}$$ = 4.2 Hz), respectively. $$^{13}\text{C}$$ NMR data further corroborate the structure: C-1 (δ 96.6 ppm), C-3 (δ 32.3 ppm, indicative of deoxygenation), and C-6 (δ 67.5 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include the absence of O-H stretches (3300–3500 cm$$^{-1}$$) and the presence of C-H deformation modes at 1374 cm$$^{-1}$$. The lack of nitro or amine bands (1500–1600 cm$$^{-1}$$) confirms complete reduction in the final product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Tosylation-Reduction | 58 | High stereoselectivity | Multi-step, costly reagents |

| Nitro Intermediate | 32 | Amenable to scale-up | Low yield, hazardous intermediates |

| Dichloro Dechlorination | 68 | Single-step, high efficiency | Moisture-sensitive, epimerization risk |

The dichloro route offers the highest yield but demands stringent anhydrous conditions. Conversely, the tosylation method, despite its complexity, ensures reproducible stereochemical outcomes, making it preferable for small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The displacement of chlorosulphate groups by nucleophiles such as bromide, azide, and acetate.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Nucleophiles: Bromide, azide, acetate.

Solvents: Aprotic solvents, crown ethers.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used .

Scientific Research Applications

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets, primarily through its glycosidic linkage. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycosides. The pathways involved include glycosylation and deglycosylation processes, which are crucial in various biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Deoxy Positions: The absence of hydroxyls at C-3 and C-6 in methyl 3,6-dideoxy-α-D-ribo-hexopyranoside contrasts with 2,6-dideoxy derivatives (e.g., digitoxose), which lack hydroxyls at C-2 and C-5. This positional difference impacts hydrogen-bonding capacity and conformational flexibility . 4-Thio analogs (e.g., methyl 4-thio-digitoxoside) replace the C-4 oxygen with sulfur, enhancing nucleophilicity and altering ring puckering .

Stereochemical Variations: The α-D-ribo configuration distinguishes methyl 3,6-dideoxy-α-D-ribo-hexopyranoside from its β-D-ribo epimers (e.g., β-D-paratopyranoside), which exhibit inverted anomeric configurations . Colitose (α-L-xylo) and mycaroside (α-D-ribo with a C-3 methyl group) demonstrate how stereochemistry and substituents dictate biological specificity .

Synthetic Strategies :

- Partial deoxygenation (e.g., using BF₃·Et₂O for trityl group removal) is common for 3,6-dideoxy derivatives , whereas 2,6-dideoxy sugars often require reductive elimination of triflates or thiocarbonyl intermediates .

- Displacement reactions (e.g., bromide substitution of chlorosulfates) enable efficient access to diverse dideoxy configurations .

Conformational and Analytical Insights

X-ray crystallography and NMR studies reveal that deoxygenation at C-3 and C-6 induces a $ ^1C4 $ chair conformation in methyl 3,6-dideoxy-α-D-ribo-hexopyranoside, stabilizing the molecule through reduced steric strain . In contrast, 2,6-dideoxy derivatives (e.g., digitoxose) adopt a $ ^4C1 $ conformation, optimizing interactions in cardiac glycoside binding pockets .

Biological Activity

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is a notable compound within carbohydrate chemistry, particularly due to its structural characteristics and biological activities. This article delves into its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . It is classified as a dideoxy sugar, which means it lacks two hydroxyl groups compared to its hexose counterparts. The presence of a methyl group at the anomeric position contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interactions with proteins and other biomolecules. These interactions are driven by hydrogen bonding and hydrophobic effects, which can significantly influence metabolic pathways and cellular responses. The compound has been utilized in proteomics research to study carbohydrate metabolism and the role of specific sugars in biological processes.

Applications in Research

- Carbohydrate Metabolism : The compound serves as a building block for synthesizing more complex carbohydrates and glycosides. Its unique stereochemistry allows for distinct interactions in biological systems, making it valuable for studying metabolic pathways .

- Pharmaceutical Development : Research into glycosides and their derivatives can lead to new pharmaceuticals, particularly in antiviral and anticancer drug development. This compound has potential applications in drug discovery due to its unique properties that differentiate it from common sugars found in human metabolism .

- Biotechnology : The compound may also be used in producing specialty chemicals and as an intermediate in synthesizing other valuable compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences between this compound and its analogs:

| Compound Name | Structural Differences |

|---|---|

| Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside | Different anomeric configuration |

| Methyl 3,6-dideoxy-beta-D-arabino-hexopyranoside | Varies in stereochemistry at the anomeric position |

| Methyl 3,6-dideoxy-alpha-D-gluco-hexopyranoside | Differences at multiple stereogenic centers |

This compound is unique due to its specific stereochemical configuration and the presence of a methyl group at the anomeric position. These characteristics contribute to distinct biological activities compared to its analogs.

Case Studies

Research studies have highlighted the potential of this compound in various applications:

- Synthesis Studies : A study published in PubMed reported successful syntheses of several deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, showcasing the versatility of dideoxy sugars in synthetic chemistry .

- Antimicrobial Properties : Another investigation demonstrated that derivatives of dideoxy sugars exhibit antibacterial activity against pathogenic strains. This characteristic opens avenues for developing targeted therapies against infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Methyl 3,6-dideoxy-α-D-ribo-hexopyranoside?

- Methodological Answer : A widely used approach involves nucleophilic displacement of chlorosulphate esters. For example, methyl 4,6-O-benzylidene-β-D-glucopyranoside 2,3-bischlorosulphate can undergo bromide or azide displacement to yield intermediates that are reduced to the target compound. This method leverages inversion of configuration and requires aprotic solvents or crown ethers for optimal reactivity . Alternative routes start from methyl α-L-fucopyranoside, involving benzylidene protection, bromination, and catalytic hydrogenation .

Q. How can NMR spectroscopy resolve structural ambiguities in deoxysugar derivatives like Methyl 3,6-dideoxy-α-D-ribo-hexopyranoside?

- Methodological Answer : Proton and carbon-13 NMR are critical for confirming stereochemistry. For instance, diastereoisomers of benzylidene-protected intermediates can be distinguished via splitting patterns in H NMR (e.g., axial vs. equatorial protons) and C chemical shifts for anomeric carbons. Isotopic labeling (e.g., C at formamido or acetamido groups) enhances resolution in conformational studies .

Q. What analytical techniques are used to characterize purity and stability of Methyl 3,6-dideoxy-α-D-ribo-hexopyranoside?

- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering or mass spectrometry (MS) detection is standard for purity assessment. Stability studies under varying pH and temperature conditions are conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.